molecular formula C17H19ClN4O4S B2527167 N-(butan-2-yl)-N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899989-74-3

N-(butan-2-yl)-N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2527167
CAS No.: 899989-74-3
M. Wt: 410.87
InChI Key: PJQAHSPMOJMCQC-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a useful research compound. Its molecular formula is C17H19ClN4O4S and its molecular weight is 410.87. The purity is usually 95%.
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Biological Activity

N-(butan-2-yl)-N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound with potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC22H23ClN4O4
Molecular Weight442.9 g/mol
LogP3.7689
Polar Surface Area73.915 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of cancer therapy and angiogenesis regulation. The compound's structure suggests that it may act as a tyrosine kinase inhibitor , which is crucial in signaling pathways related to cell proliferation and survival.

Pharmacological Profile

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects by inhibiting tumor cell proliferation and inducing apoptosis. The presence of the chlorophenyl group may enhance its interaction with cancer cell receptors, leading to increased efficacy against specific tumor types.
  • Angiogenesis Inhibition : The compound may inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways. This is critical in preventing tumor growth as it limits the supply of nutrients and oxygen to rapidly dividing cancer cells.
  • Cytotoxicity : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of oxidative stress and disruption of cellular homeostasis.

Study 1: Antitumor Efficacy

A study conducted on a series of thieno[3,4-c]pyrazole derivatives demonstrated that modifications in the substituents significantly influenced their antitumor activity. The compound was found to exhibit IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .

Study 2: Angiogenesis Inhibition

In vitro assays revealed that the compound effectively inhibited endothelial cell migration and tube formation in response to VEGF stimulation. This suggests its potential as an anti-angiogenic agent, which could be beneficial in combination therapies for cancer treatment .

Study 3: Mechanistic Insights

Further mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This aligns with findings that highlight the importance of mitochondrial pathways in mediating apoptosis in cancer cells .

Properties

IUPAC Name

N'-butan-2-yl-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-3-10(2)19-16(23)17(24)20-15-13-8-27(25,26)9-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQAHSPMOJMCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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